2-羟基阿托伐他汀内酯-d5

描述

Synthesis Analysis

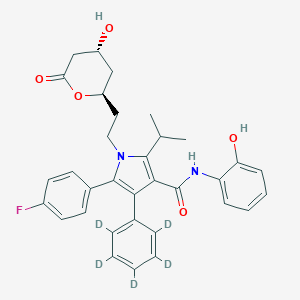

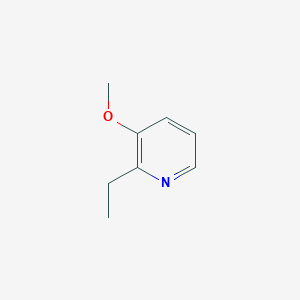

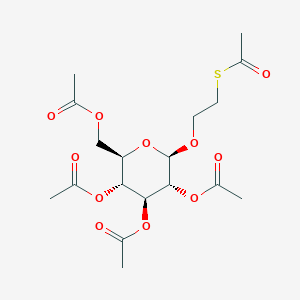

The synthesis of D5-labeled isotopomers of atorvastatin, atorvastatin lactone, and its hydroxy metabolites is designed to create internal standards for LC/MS/MS methods. These standards are crucial for the simultaneous quantitative determination of atorvastatin and its hydroxy metabolites in human serum. D5-Atorvastatin and D5-atorvastatin lactone are synthesized from D5-aniline, while their hydroxy metabolites are synthesized using D5-benzaldehyde (Chen et al., 2000).

Molecular Structure Analysis

The molecular structure of atorvastatin, including its lactone form, undergoes pH-dependent hydroxy acid-lactone interconversion similar to other statins. A DFT study reveals that atorvastatin lactone is less stable than its hydroxy acid form under both mildly acidic and basic conditions. The equilibrium slightly favors the lactone side in the presence of a carboxylic acid, while hydrolysis under basic conditions significantly favors the hydroxy acid form. These findings indicate the flexibility of atorvastatin compared to other statins and highlight the importance of the lactonization-hydrolysis energy barriers (Hoffmann & Nowosielski, 2008).

Chemical Reactions and Properties

Atorvastatin and its lactone form participate in a variety of chemical reactions, including oxidation and hydrolysis, which are crucial for their metabolic pathways. The lactone form, in particular, is noted for its significantly higher affinity to CYP3A4 compared to the acid form, resulting in a greater metabolic clearance. This underlines the lactone form's critical role in the disposition of atorvastatin and its interactions with other drugs (Jacobsen et al., 2000).

Physical Properties Analysis

The physical properties of 2-Hydroxy Atorvastatin Lactone-d5, including its stability and solubility, are essential for its application in research. For example, the stability of atorvastatin's acid and lactone forms in human serum has been extensively studied, indicating that the lactone compounds are unstable as they rapidly hydrolyze to their respective acid forms. This knowledge is vital for handling and storing these compounds for research purposes (Jemal et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, are central to understanding 2-Hydroxy Atorvastatin Lactone-d5's role and efficacy. Studies on the structure-activity relationship of atorvastatin derivatives highlight the importance of the lactone form's specific hydrolysis by enzymes like paraoxonase 3 (PON3), illustrating the nuanced interactions that dictate the prodrug's activation and function (Mizoi et al., 2020).

科学研究应用

药物筛选和开发

阿托伐他汀甲酯和内酯,包括2-羟基阿托伐他汀内酯-d5等形式,对P-糖蛋白具有很高的亲和力。这使它们成为研究药物筛选和早期药物开发中P-糖蛋白亲和力的敏感工具 (Bogman et al., 2001)。

代谢和药物相互作用

这些化合物与代谢酶如CYP3A4有显著的相互作用。阿托伐他汀内酯对CYP3A4的亲和力高于其酸形式,导致更快的代谢和更显著的药物相互作用 (Jacobsen et al., 2000)。

对酶活性的抑制作用

类固醇内酯形式,包括阿托伐他汀,对CYP3A4/5等酶的抑制作用比其酸形式更强 (Sakaeda et al., 2005)。

分析方法中的内标

D5标记的阿托伐他汀及其羟基代谢物,如2-羟基阿托伐他汀内酯-d5,被合成为LC/MS/MS等方法中的内标,用于定量人血清中的药物及其代谢物 (Chen et al., 2000)。

关于类固醇代谢机制的机械洞察

阿托伐他汀展示出比其他类固醇更灵活的羟基酸-内酯互变机制,这对于理解其代谢途径至关重要 (Hoffmann & Nowosielski, 2008)。

毒理学和药效学

研究还探讨了肝脏和肠道微粒体中类固醇内酯的代谢比较,它们与各种转运蛋白的相互作用,以及它们在毒理学和药效学中的意义 (Filppula et al., 2021)。

安全和危害

未来方向

The use of 2-Hydroxy Atorvastatin Lactone-d5 in research studies to investigate the metabolism and pharmacokinetics of atorvastatin is expected to continue . As our understanding of the metabolic processes involved in the action of Atorvastatin and its metabolites increases, this could lead to the development of more effective treatments for conditions such as hypercholesterolemia .

属性

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-AABVQTEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445260 | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy Atorvastatin Lactone-d5 | |

CAS RN |

265989-50-2 | |

| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)